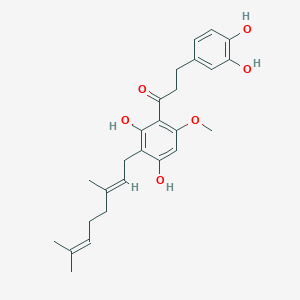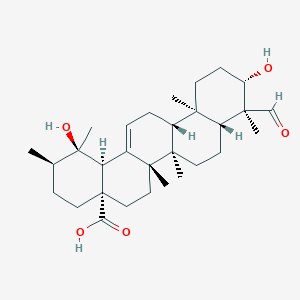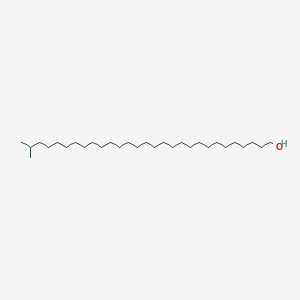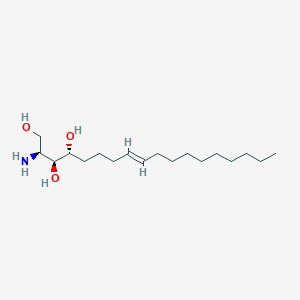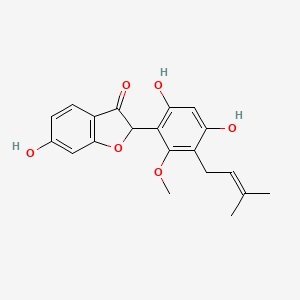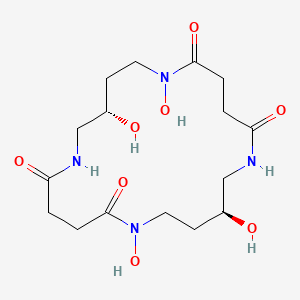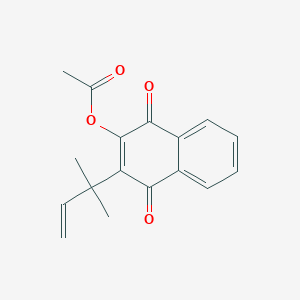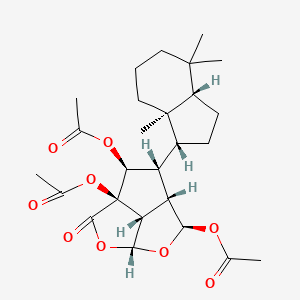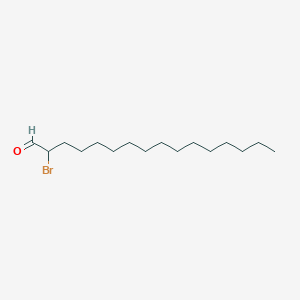
2-Bromopalmitaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromopalmitaldehyde is an aldehyde and an organobromine compound.
Applications De Recherche Scientifique
Inhibition and Study of Lipid Metabolism
2-Bromopalmitate has been a subject of interest in studies related to lipid metabolism. It was initially introduced as a nonselective inhibitor of lipid metabolism and later emerged as a general inhibitor of protein S-palmitoylation. A study by Davda et al. (2013) investigated the cellular targets of 2-bromopalmitate and its analogues, finding that it labels DHHC palmitoyl acyl transferases (PATs), which catalyze protein S-palmitoylation. This research suggests that 2-bromopalmitate's role may extend beyond just blocking S-palmitoylation, possibly impacting diverse membrane-associated enzymes (Davda et al., 2013).
Synthesis of Substituted Benzaldehydes
Research in organic chemistry has explored the use of 2-bromopalmitaldehyde in the synthesis of various organic compounds. Dubost et al. (2011) developed a method for synthesizing substituted 2-bromobenzaldehydes from benzaldehydes using a palladium-catalyzed ortho-bromination. This method has applications in creating compounds for biological, medicinal, and material applications (Dubost et al., 2011).
Effect on Neural Development
In neurotoxicology, 2-bromopalmitate has been studied for its effects on neural development. Wang et al. (2015) found that exposure to 2-bromopalmitate led to neural malformation in zebrafish embryos, affecting neural stem/progenitor cell proliferation and apoptosis. This study highlights the potential toxicity and teratogenicity of 2-bromopalmitate in neural development (Wang et al., 2015).
Photolabile Protecting Group for Aldehydes and Ketones
2-Bromopalmitaldehyde has been examined in the context of photolabile protecting groups. Lu et al. (2003) studied 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photolabile protecting group for aldehydes and ketones, demonstrating its utility under simulated physiological conditions. This research has implications for the controlled release of these compounds in biological and chemical applications (Lu et al., 2003).
Applications in Polymer Science
The field of polymer science has also explored applications of 2-bromopalmitaldehyde. Li et al. (2016) showed that furfural and 2-thenaldehyde, which can be derived from 2-bromopalmitaldehyde, react with melamine to produce microporous polyaminals. These materials have potential applications in gas adsorption and the removal of toxic organic vapors (Li et al., 2016).
Propriétés
Nom du produit |
2-Bromopalmitaldehyde |
|---|---|
Formule moléculaire |
C16H31BrO |
Poids moléculaire |
319.32 g/mol |
Nom IUPAC |
2-bromohexadecanal |
InChI |
InChI=1S/C16H31BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17)15-18/h15-16H,2-14H2,1H3 |
Clé InChI |
UNCLDPYYBFIMJH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C=O)Br |
Synonymes |
2-bromohexadecanal |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



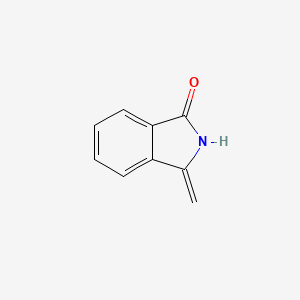
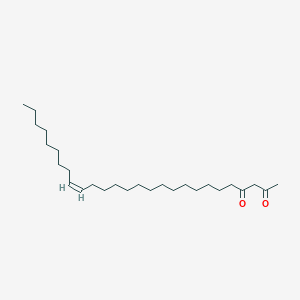
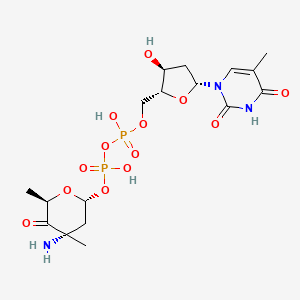
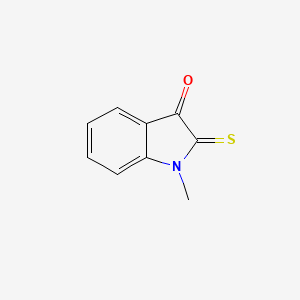
![(2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1254802.png)
